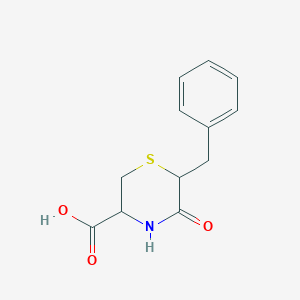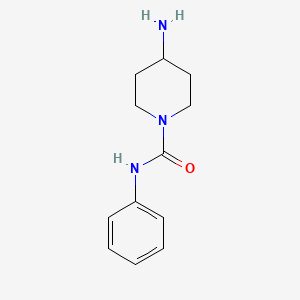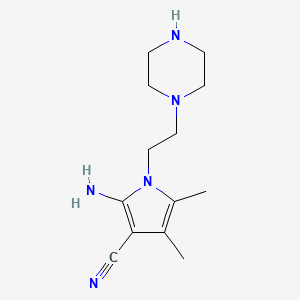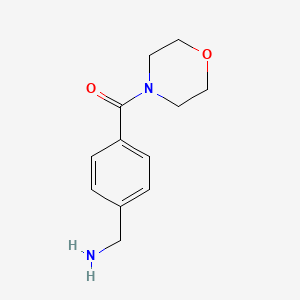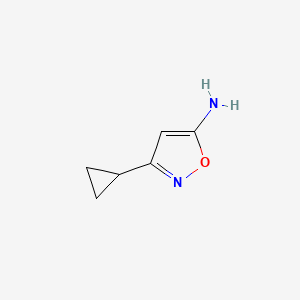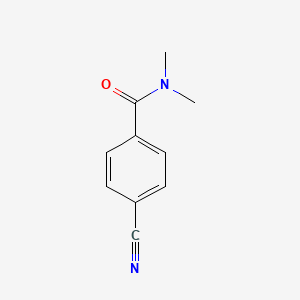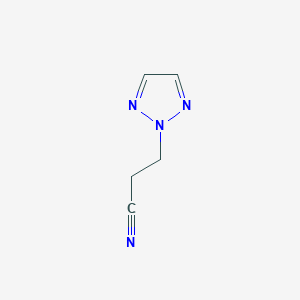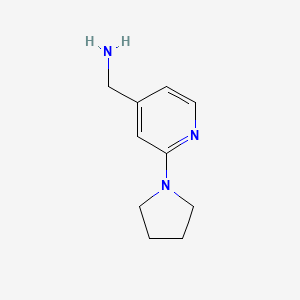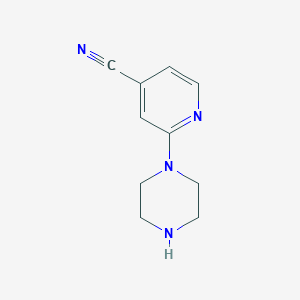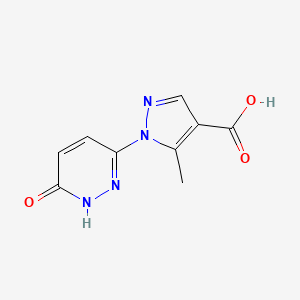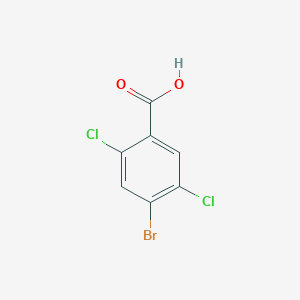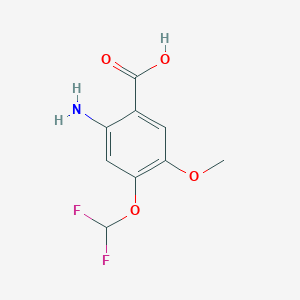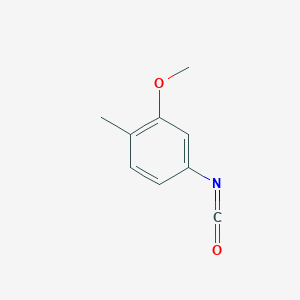
4-异氰酸基-2-甲氧基-1-甲苯
描述
4-Isocyanato-2-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, characterized by the presence of an isocyanate group (-NCO) attached to the benzene ring along with a methoxy group (-OCH3) and a methyl group (-CH3). This compound is used in various chemical reactions and has applications in different fields of scientific research .
科学研究应用
4-Isocyanato-2-methoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.
Biology: Employed in the modification of biomolecules through the formation of stable urea linkages.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polyurethanes and other polymeric materials.
作用机制
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methoxy-1-methylbenzene involves its isocyanate group. Isocyanates are highly reactive and can undergo various reactions such as nucleophilic substitution . The exact mode of action would depend on the specific biochemical context and the presence of other reactive species.
Biochemical Pathways
Isocyanates are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of 4-Isocyanato-2-methoxy-1-methylbenzene would be influenced by various environmental factors. These could include the presence of other reactive species, pH, temperature, and the specific biochemical context .
生化分析
Biochemical Properties
4-Isocyanato-2-methoxy-1-methylbenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can react with nucleophilic groups in enzymes and proteins, such as amino groups in lysine residues or thiol groups in cysteine residues. These interactions can lead to the formation of covalent bonds, potentially altering the structure and function of the enzymes and proteins involved. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 4-Isocyanato-2-methoxy-1-methylbenzene on various types of cells and cellular processes are profound. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Isocyanato-2-methoxy-1-methylbenzene may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism can result in altered energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-methoxy-1-methylbenzene exerts its effects through several mechanisms. One key mechanism involves the binding of the isocyanate group to nucleophilic sites on biomolecules, forming stable covalent adducts. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, 4-Isocyanato-2-methoxy-1-methylbenzene can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-methoxy-1-methylbenzene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to 4-Isocyanato-2-methoxy-1-methylbenzene in in vitro or in vivo studies has shown that it can lead to sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-methoxy-1-methylbenzene vary with different dosages in animal models. At low doses, the compound may exert minimal or beneficial effects, such as mild enzyme modulation or slight changes in cellular metabolism. At higher doses, 4-Isocyanato-2-methoxy-1-methylbenzene can exhibit toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .
Metabolic Pathways
4-Isocyanato-2-methoxy-1-methylbenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through pathways involving cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and other metabolic disturbances. The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, 4-Isocyanato-2-methoxy-1-methylbenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to plasma proteins may facilitate the transport of 4-Isocyanato-2-methoxy-1-methylbenzene to target tissues, while interactions with intracellular transporters can affect its distribution within cells .
Subcellular Localization
The subcellular localization of 4-Isocyanato-2-methoxy-1-methylbenzene is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Isocyanato-2-methoxy-1-methylbenzene may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident enzymes and proteins. These interactions can modulate the activity and function of the compound, influencing cellular processes and overall cell health .
准备方法
Synthetic Routes and Reaction Conditions
4-Isocyanato-2-methoxy-1-methylbenzene can be synthesized through the reaction of 4-amino-2-methoxy-1-methylbenzene with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
4-amino-2-methoxy-1-methylbenzene+phosgene→4-isocyanato-2-methoxy-1-methylbenzene+hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 4-isocyanato-2-methoxy-1-methylbenzene involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent safety measures in place to handle the toxic reagents involved .
化学反应分析
Types of Reactions
4-Isocyanato-2-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamic acids or esters.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
相似化合物的比较
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the methoxy group.
4-Isocyanato-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.
4-Isocyanato-2-methoxybenzene: Similar structure but lacks the methyl group.
Uniqueness
4-Isocyanato-2-methoxy-1-methylbenzene is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile compound in organic synthesis and polymer chemistry .
属性
IUPAC Name |
4-isocyanato-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQXLUODGHLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585489 | |
| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61386-73-0 | |
| Record name | 4-Isocyanato-2-methoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


